(3-Chlorophenyl)methanesulfonamide
Overview
Description
(3-Chlorophenyl)methanesulfonamide is an organic compound with the molecular formula C7H8ClNO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a 3-chlorophenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorophenyl)methanesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to handle the reagents and control the reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: (3-Chlorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylmethanesulfonamides, while oxidation and reduction reactions can lead to different sulfonamide derivatives .
Scientific Research Applications
(3-Chlorophenyl)methanesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors.
Biological Research: The compound is used in studies to understand its effects on biological systems and its potential as a therapeutic agent.
Industrial Applications: It is utilized in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- (4-Chlorophenyl)methanesulfonamide
- (2-Chlorophenyl)methanesulfonamide
- (3-Bromophenyl)methanesulfonamide
Comparison: (3-Chlorophenyl)methanesulfonamide is unique due to the position of the chlorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, such as (4-Chlorophenyl)methanesulfonamide and (2-Chlorophenyl)methanesulfonamide, the 3-chloro derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for specific applications .
Properties
IUPAC Name |
(3-chlorophenyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZCHWOSESAIJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466878 | |
Record name | (3-chlorophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90466878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89782-88-7 | |
Record name | (3-chlorophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90466878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-chlorophenyl)methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is unique about the conformation of (3-Chlorophenyl)methanesulfonamide compared to similar methanesulfonamides?
A1: Unlike some related compounds like N-(3,4-dimethylphenyl)methanesulfonamide and N-(3,4-dichlorophenyl)methanesulfonamide, the N—H bond conformation in this compound is neither syn nor anti to the meta-chloro substituent []. This contrasts with the anti conformation observed in the former and the conformation between syn and anti in the latter. This unique conformation is noteworthy as it influences the molecule's intermolecular interactions and packing.
Q2: How does the crystal structure of this compound contribute to its properties?
A2: this compound crystallizes in the C2/c space group, differing from the P21/c space group observed in N-(phenyl)methanesulfonamide []. This change in space group is attributed to the substitution of the chlorine atom at the meta position. The molecules within the crystal structure are organized into chains along the b-axis through N—H⋯O hydrogen bonds, influencing its intermolecular interactions and potential biological activity [].
Q3: Is the amide hydrogen in this compound accessible for interactions?
A3: Yes, similar to other alkyl sulfonanilides, the amide hydrogen in this compound is positioned on one side of the benzene ring plane, while the methanesulfonyl group occupies the opposite side []. This spatial arrangement leaves the amide hydrogen available for potential interactions with receptor molecules, suggesting a possible role in biological activity.
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